1,3,6-trimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC9684882
Molecular Formula: C15H18N6OS
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N6OS |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 1,3,6-trimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C15H18N6OS/c1-7(2)14-18-19-15(23-14)17-13(22)10-6-8(3)16-12-11(10)9(4)20-21(12)5/h6-7H,1-5H3,(H,17,19,22) |
| Standard InChI Key | PNTHBQMNRONTEP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NN=C(S3)C(C)C |
| Canonical SMILES | CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NN=C(S3)C(C)C |
Introduction
Structural Characterization and Key Features
Core Heterocyclic Frameworks
The molecule comprises two fused heterocyclic systems:
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A 1H-pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1, 3, and 6. This tricyclic system is characterized by a six-membered pyridine ring fused to a five-membered pyrazole, providing rigidity and π-conjugation .
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A 1,3,4-thiadiazole ring attached via an imine linkage (-N=C-S-). The thiadiazole moiety is further substituted with an isopropyl group at position 5, introducing steric bulk and hydrophobicity.
Functional Groups and Stereoelectronic Properties
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Carboxamide Bridge: The pyrazolo[3,4-b]pyridine’s C4 position is functionalized with a carboxamide group (-CONH-), which links to the thiadiazole ring. This group enhances hydrogen-bonding potential and solubility.
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Methyl Substitutions: Methyl groups at positions 1, 3, and 6 on the pyrazolo[3,4-b]pyridine core modulate electronic effects and steric accessibility.
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Thiadiazole Imine: The (2E)-configured imine in the thiadiazole ring introduces planarity, favoring π-stacking interactions.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 1,3,6-Trimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
| Canonical SMILES | CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NN=C(S3)C(C)C |
| Topological Polar Surface Area | 121 Ų (estimated) |
Synthetic Methodologies and Challenges
Retrosynthetic Analysis
The compound’s synthesis likely involves convergent strategies:
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Pyrazolo[3,4-b]pyridine Synthesis: Literature reports the use of nano-magnetic catalysts like for constructing pyrazolo[3,4-b]pyridines via condensation of aldehydes, aminopyrazoles, and cyanoacetyl indoles under solvent-free conditions .
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Thiadiazole Formation: 1,3,4-Thiadiazoles are typically synthesized via cyclization of thiosemicarbazides or oxidative cyclization of thioamides . The isopropyl substitution at C5 may require pre-functionalized precursors.
Proposed Synthetic Route
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Step 1: Synthesis of 4-carboxy-1,3,6-trimethylpyrazolo[3,4-b]pyridine via a three-component reaction using aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole catalyzed by at 100°C .
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Step 2: Conversion of the carboxylic acid to a carboxamide via activation with EDC/HOBt and coupling with 5-isopropyl-1,3,4-thiadiazol-2-amine.
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Step 3: Purification via column chromatography and characterization by , , and HRMS.
Table 2: Optimized Reaction Conditions for Pyrazolo[3,4-b]Pyridine Synthesis
| Parameter | Optimal Value |
|---|---|
| Catalyst | 20 mg |
| Temperature | 100°C |
| Solvent | Solvent-free |
| Reaction Time | 2–3 hours |
| Yield | 85–92% |
Research Gaps and Future Directions
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Synthetic Optimization: Current protocols lack specificity for introducing the thiadiazole imine. Studies should explore photochemical or metal-catalyzed cyclizations .
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Pharmacological Profiling: No in vitro or in vivo data exist for this compound. Priority targets include cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial assays .
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Computational Modeling: Density functional theory (DFT) studies could predict reactivity and binding modes with biological targets.
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